3-ACETYL-1-(NAPHTHALEN-1-YL)THIOUREA
Overview
Description
3-Acetyl-1-(naphthalen-1-yl)thiourea is an organic compound belonging to the class of thioureas. Thioureas are known for their diverse applications in organic synthesis and medicinal chemistry due to their unique structural properties. The compound features an acetyl group attached to a thiourea moiety, which is further connected to a naphthalene ring. This structure imparts specific chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-1-(naphthalen-1-yl)thiourea typically involves the reaction of acetyl isothiocyanate with naphthylamine. The acetyl isothiocyanate can be prepared by reacting acetyl chloride with potassium thiocyanate . The reaction proceeds under mild conditions, often in the presence of a solvent such as dichloromethane or ethanol, and yields the desired thiourea derivative after purification.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-1-(naphthalen-1-yl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the thiourea moiety to corresponding amines or other reduced forms.
Substitution: The acetyl and naphthyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Acetyl-1-(naphthalen-1-yl)thiourea has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-acetyl-1-(naphthalen-1-yl)thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s acetyl and naphthyl groups contribute to its binding affinity and specificity towards certain enzymes and receptors . These interactions can modulate the activity of target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Acetyl-3-(phenyl)thiourea
- 1-Acetyl-3-(pyridin-4-yl)thiourea
- 1-Acetyl-3-(benzyl)thiourea
Uniqueness
3-Acetyl-1-(naphthalen-1-yl)thiourea is unique due to the presence of the naphthalene ring, which imparts specific electronic and steric properties. This structural feature can enhance the compound’s stability, reactivity, and biological activity compared to other thiourea derivatives .
Properties
IUPAC Name |
N-(naphthalen-1-ylcarbamothioyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS/c1-9(16)14-13(17)15-12-8-4-6-10-5-2-3-7-11(10)12/h2-8H,1H3,(H2,14,15,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWJMZBXJOYYWKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=S)NC1=CC=CC2=CC=CC=C21 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501245761 | |
Record name | N-[(1-Naphthalenylamino)thioxomethyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501245761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14185-62-7 | |
Record name | N-[(1-Naphthalenylamino)thioxomethyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14185-62-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(1-Naphthalenylamino)thioxomethyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501245761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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